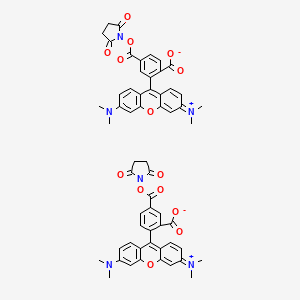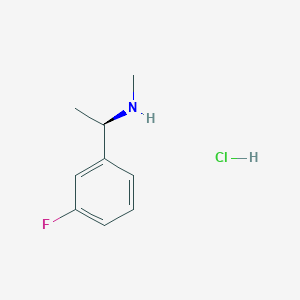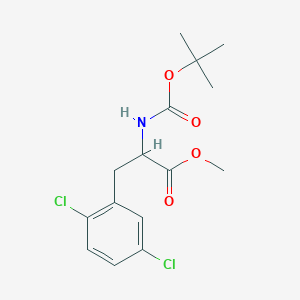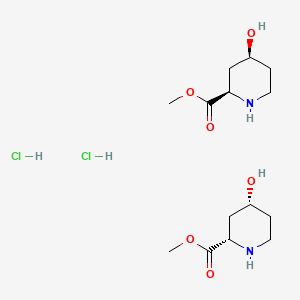
(E)-ethyl 3-(2-methylthiazol-5-yl)acrylate
説明
(E)-ethyl 3-(2-methylthiazol-5-yl)acrylate is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Synthesis and Intermediate Use in Kinase Inhibitors
(E)-ethyl 3-(2-methylthiazol-5-yl)acrylate has been utilized in the synthesis of various compounds. A novel method involving a one-pot, three-component Wittig–SNAr reaction has been developed for synthesizing ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. These compounds are used as intermediates in the production of aurora 2 kinase inhibitors. This process highlights the rapid and efficient formation of new C(sp2)–N and C(sp2)–C(sp2) double bonds using water as a non-toxic, environmentally benign solvent under metal-free conditions (Xu et al., 2015).
2. Application in Fluorescent Probes for Biothiol Detection
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a derivative of this compound, has been synthesized for use as a colorimetric and ratiometric fluorescent probe. It demonstrates rapid, sensitive, and selective detection of biothiols such as cysteine, homocysteine, and glutathione in physiological media. This probe has a potential application in analytical chemistry and diagnostics, providing a high application potential for bioimaging (Wang et al., 2017).
3. Development of Novel Antimicrobial Compounds
This compound has been involved in the synthesis of novel antimicrobial compounds. Research in this area includes the development of functionalized monomers based on kojic acid, which have been evaluated for their antibacterial and antifungal activities. These studies indicate the potential of these compounds to demonstrate moderate to good antibacterial and antifungal properties (Saraei et al., 2016).
4. Photocrosslinkable Polymers for Corrosion Inhibition
Research has been conducted on the synthesis of photo-cross-linkable polymers involving this compound derivatives. These polymers have been evaluated for their inhibitory action on mild steel corrosion in hydrochloric acid solution. This study indicates their efficiency as corrosion inhibitors, with polymers acting as mixed-type inhibitors and supporting spontaneous physicochemical adsorption on the metal surface (Baskar et al., 2014).
特性
IUPAC Name |
ethyl (E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-12-9(11)5-4-8-6-10-7(2)13-8/h4-6H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPSGFGHGXFYFJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(S1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



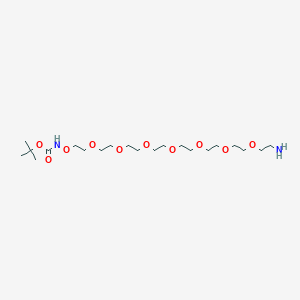
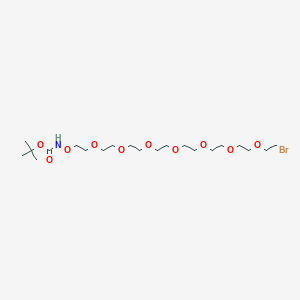


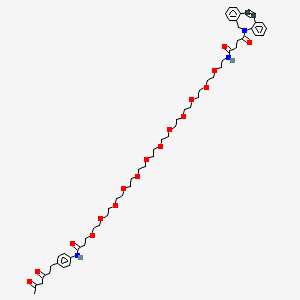

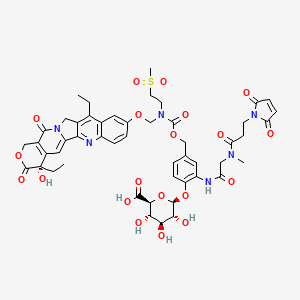
![sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate](/img/structure/B8104512.png)
